4-acetyl-2-benzylmorpholine
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Overview
Description
4-Acetyl-2-benzylmorpholine is a heterocyclic organic compound that features a morpholine ring substituted with an acetyl group at the fourth position and a benzyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-2-benzylmorpholine typically involves the reaction of morpholine with benzyl chloride to form 2-benzylmorpholine, followed by acetylation using acetic anhydride or acetyl chloride. The reaction conditions often require a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2-benzylmorpholine can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-carboxy-2-benzylmorpholine.
Reduction: Formation of 4-hydroxy-2-benzylmorpholine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Acetyl-2-benzylmorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its morpholine ring, which is a common motif in many pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-acetyl-2-benzylmorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The morpholine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The acetyl and benzyl groups can enhance the compound’s lipophilicity and facilitate its passage through cell membranes.
Comparison with Similar Compounds
2-Benzylmorpholine: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Acetylmorpholine: Lacks the benzyl group, which may reduce its biological activity.
2-Benzyl-4-methylmorpholine: Similar structure but with a methyl group instead of an acetyl group, affecting its reactivity and applications.
Uniqueness: 4-Acetyl-2-benzylmorpholine is unique due to the presence of both the acetyl and benzyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-benzylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(15)14-7-8-16-13(10-14)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHJRGFYXNIMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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